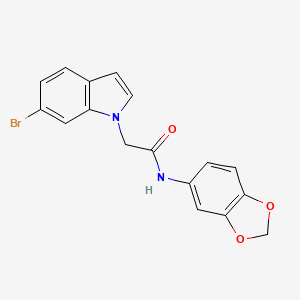

N-(1,3-benzodioxol-5-yl)-2-(6-bromo-1H-indol-1-yl)acetamide

Description

N-(1,3-benzodioxol-5-yl)-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic acetamide derivative characterized by a 1,3-benzodioxole moiety linked via an acetamide bridge to a 6-bromo-substituted indole core. The benzodioxole group (a fused bicyclic aromatic ether) and the brominated indole system confer unique electronic and steric properties to the molecule.

Key structural features include:

- 1,3-Benzodioxol-5-yl group: Improves metabolic stability and modulates lipophilicity.

- Acetamide linker: Facilitates hydrogen bonding and structural flexibility.

Properties

Molecular Formula |

C17H13BrN2O3 |

|---|---|

Molecular Weight |

373.2 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(6-bromoindol-1-yl)acetamide |

InChI |

InChI=1S/C17H13BrN2O3/c18-12-2-1-11-5-6-20(14(11)7-12)9-17(21)19-13-3-4-15-16(8-13)23-10-22-15/h1-8H,9-10H2,(H,19,21) |

InChI Key |

PEWJULXPWMVEFG-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(6-bromo-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Coupling Reaction: The brominated indole is then coupled with the benzodioxole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(6-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(6-bromo-1H-indol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Indole Cores

Several indole-acetamide derivatives share structural similarities but differ in substituents, impacting their physicochemical and biological profiles:

Notes:

- The target compound’s bromine atom at the 6-position may confer stronger halogen bonding compared to chlorine or fluorine in analogues like 10j .

- The benzodioxole group in the target compound likely enhances metabolic stability relative to benzimidazole or benzyl substituents in 6JU and 14 , respectively .

Functional Group Variations in Acetamide Linkers

- N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide : Replaces the acetamide oxygen with a sulfur atom, altering electronic properties and possibly redox activity .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by its brominated indole and benzodioxole moieties , which contribute to its biological activity. The molecular formula is with a molecular weight of 432.2 g/mol. The unique configuration enhances its interaction with biological targets compared to simpler analogs.

This compound exhibits significant anticancer properties primarily through the inhibition of tubulin polymerization. This disruption affects the microtubule network essential for cell division, leading to:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase.

- Apoptosis Induction : It triggers programmed cell death in cancer cells.

These effects make it a candidate for further pharmacological investigation as an anti-mitotic agent.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:

- In vitro studies showed that the compound effectively inhibited the growth of breast and lung cancer cells.

- Mechanistic studies indicated that the compound interacts with tubulin proteins, providing insights into its binding affinity and selectivity towards different tubulin isoforms.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide | Benzimidazole moiety | Antimicrobial and anticancer |

| 6-Bromoindole | Brominated indole | Anticancer properties |

| N-(4-methoxyphenyl)-2-(6-bromoindol-1-yl)acetamide | Methoxyphenyl group | Anticancer activity |

This table illustrates that while many compounds share structural similarities, this compound stands out due to its enhanced biological activity attributed to its specific structural configuration.

Potential Applications

Given its promising anticancer properties, this compound has several potential applications:

Medicinal Chemistry : It is being investigated as a lead compound for developing new cancer therapies.

Biochemical Research : The compound serves as a tool for studying microtubule dynamics and cellular processes related to cancer progression.

Material Science : Its unique structure may also facilitate the development of novel materials with specific properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.